molecular formula C14H6N2O6 B156334 1,6-Dinitroanthraquinone CAS No. 1604-42-8

1,6-Dinitroanthraquinone

Cat. No. B156334
CAS RN: 1604-42-8
M. Wt: 298.21 g/mol
InChI Key: UQKJUEALIQRECQ-UHFFFAOYSA-N
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Description

1,6-Dinitroanthraquinone (1,6-DNAQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid that is primarily used as a reagent in organic chemistry and as a fluorescent probe in biological imaging. In

Mechanism Of Action

The mechanism of action of 1,6-Dinitroanthraquinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis, which is the programmed cell death that occurs in response to various stimuli.

Biochemical And Physiological Effects

1,6-Dinitroanthraquinone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it can act as a fluorescent probe and selectively label specific organelles in live cells. At higher concentrations, it can induce oxidative stress and damage cellular components. This can lead to cell death or apoptosis, which can be beneficial or detrimental depending on the context.

Advantages And Limitations For Lab Experiments

The advantages of using 1,6-Dinitroanthraquinone in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its versatility as a reagent in organic synthesis, and its potential therapeutic applications. However, there are also limitations to its use, such as its potential toxicity at high concentrations and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1,6-Dinitroanthraquinone. One area of interest is the development of new fluorescent probes based on 1,6-Dinitroanthraquinone that can selectively label other organelles or biomolecules in live cells. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, the therapeutic potential of 1,6-Dinitroanthraquinone in cancer treatment warrants further investigation, particularly in combination with other drugs or therapies. Finally, the toxicity and safety of 1,6-Dinitroanthraquinone need to be thoroughly evaluated in order to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 1,6-Dinitroanthraquinone involves the nitration of anthraquinone with a mixture of nitric and sulfuric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.

Scientific Research Applications

1,6-Dinitroanthraquinone has been widely used as a fluorescent probe for imaging biological systems. It has been shown to selectively label mitochondria and lysosomes in live cells, which provides a powerful tool for studying cellular processes such as apoptosis and autophagy. In addition, 1,6-Dinitroanthraquinone has been used as a reagent in organic synthesis, where it can act as a powerful oxidant or a nucleophile. Furthermore, 1,6-Dinitroanthraquinone has been shown to have potential therapeutic applications, particularly in cancer treatment.

properties

CAS RN

1604-42-8

Product Name

1,6-Dinitroanthraquinone

Molecular Formula

C14H6N2O6

Molecular Weight

298.21 g/mol

IUPAC Name

1,6-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H6N2O6/c17-13-9-2-1-3-11(16(21)22)12(9)14(18)8-5-4-7(15(19)20)6-10(8)13/h1-6H

InChI Key

UQKJUEALIQRECQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Other CAS RN

1604-42-8

Origin of Product

United States

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